molecular formula C20H22N4O4 B3854495 N',N''-1,2-ethanediylidenebis[2-(2-methylphenoxy)acetohydrazide]

N',N''-1,2-ethanediylidenebis[2-(2-methylphenoxy)acetohydrazide]

Cat. No. B3854495
M. Wt: 382.4 g/mol
InChI Key: XYEVULHLHMTPEP-ZCJKAFFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N',N''-1,2-ethanediylidenebis[2-(2-methylphenoxy)acetohydrazide], also known as ethylenebis(2-methylphenoxyacetylhydrazide), is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a multi-step process, and its mechanism of action, biochemical and physiological effects, as well as advantages and limitations for lab experiments, have been extensively studied. In

Mechanism of Action

The mechanism of action of N',N''-1,2-ethanediylidenebis[2-(2-methylphenoxy)acetohydrazide] is not fully understood. However, studies have suggested that this compound induces cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway. The p53 pathway is a tumor suppressor pathway that plays a critical role in regulating cell cycle progression and cell death. Activation of the p53 pathway leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N',N''-1,2-ethanediylidenebis[2-(2-methylphenoxy)acetohydrazide] has been shown to have several biochemical and physiological effects. Studies have shown that this compound inhibits the activity of matrix metalloproteinases (MMPs), which are enzymes that play a critical role in cancer invasion and metastasis. In addition, N',N''-1,2-ethanediylidenebis[2-(2-methylphenoxy)acetohydrazide] has been shown to induce oxidative stress in cancer cells, leading to cell death.

Advantages and Limitations for Lab Experiments

One of the main advantages of N',N''-1,2-ethanediylidenebis[2-(2-methylphenoxy)acetohydrazide] for lab experiments is its potent anti-cancer activity. This compound has been shown to be effective against various cancer cell lines, making it a valuable tool for cancer research. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on N',N''-1,2-ethanediylidenebis[2-(2-methylphenoxy)acetohydrazide]. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of the mechanism of action of this compound, which could lead to the development of more effective anti-cancer therapies. Finally, the potential applications of N',N''-1,2-ethanediylidenebis[2-(2-methylphenoxy)acetohydrazide] in other fields, such as drug delivery and materials science, could also be explored.

Scientific Research Applications

N',N''-1,2-ethanediylidenebis[2-(2-methylphenoxy)acetohydrazide] has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has been suggested that the anti-cancer activity of N',N''-1,2-ethanediylidenebis[2-(2-methylphenoxy)acetohydrazide] is due to its ability to induce cell cycle arrest and apoptosis in cancer cells.

properties

IUPAC Name

2-(2-methylphenoxy)-N-[(E)-[(2Z)-2-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]ethylidene]amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4/c1-15-7-3-5-9-17(15)27-13-19(25)23-21-11-12-22-24-20(26)14-28-18-10-6-4-8-16(18)2/h3-12H,13-14H2,1-2H3,(H,23,25)(H,24,26)/b21-11-,22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYEVULHLHMTPEP-ZCJKAFFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NN=CC=NNC(=O)COC2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1OCC(=O)N/N=C/C=N\NC(=O)COC2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methylphenoxy)-N-[(E)-[(2Z)-2-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]ethylidene]amino]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N',N''-1,2-ethanediylidenebis[2-(2-methylphenoxy)acetohydrazide]
Reactant of Route 2
Reactant of Route 2
N',N''-1,2-ethanediylidenebis[2-(2-methylphenoxy)acetohydrazide]
Reactant of Route 3
Reactant of Route 3
N',N''-1,2-ethanediylidenebis[2-(2-methylphenoxy)acetohydrazide]
Reactant of Route 4
N',N''-1,2-ethanediylidenebis[2-(2-methylphenoxy)acetohydrazide]
Reactant of Route 5
N',N''-1,2-ethanediylidenebis[2-(2-methylphenoxy)acetohydrazide]
Reactant of Route 6
Reactant of Route 6
N',N''-1,2-ethanediylidenebis[2-(2-methylphenoxy)acetohydrazide]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.